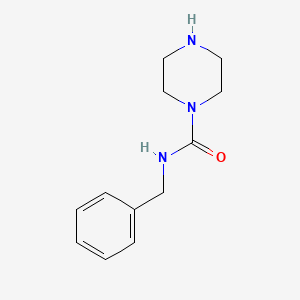

N-benzylpiperazine-1-carboxamide

Description

Contextualization within the Piperazine-Derived Chemical Space

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structural motif is a cornerstone in medicinal chemistry, frequently incorporated into the design of therapeutic agents. wikipedia.orgthieme-connect.comnih.gov The versatility of the piperazine scaffold allows for the synthesis of a diverse array of derivatives with a wide range of pharmacological activities. thieme-connect.comnih.gov These derivatives can be broadly categorized based on the substituents attached to the nitrogen atoms, leading to classes such as phenylpiperazines, benzylpiperazines, and diphenylmethylpiperazines, among others. wikipedia.org

N-benzylpiperazine-1-carboxamide belongs to the benzylpiperazine class. The introduction of various substituents onto the piperazine core can significantly influence the molecule's physicochemical properties and biological activity. nih.gov The piperazine moiety is often utilized to improve the pharmacokinetic profile of a drug candidate. nih.gov

Significance of the Carboxamide Moiety in Contemporary Chemical Research

The carboxamide group (-C(=O)N<) is a fundamental functional group in organic chemistry and is integral to the structure of many biologically active molecules, including numerous pharmaceuticals. researchgate.net This moiety is recognized for its ability to form hydrogen bonds, which can be crucial for molecular recognition and binding to biological targets. nih.gov

In drug discovery, the carboxamide group is often considered a bioisostere of the ester or ketone group, offering improved metabolic stability. nih.govacs.org The incorporation of a carboxamide can influence a molecule's polarity, solubility, and ability to cross cell membranes. nih.gov Researchers have explored the synthesis of various carboxamide derivatives to modulate the biological activity and pharmacokinetic properties of lead compounds. nih.gov The stability and synthetic accessibility of the carboxamide bond make it a valuable component in the construction of complex molecules. researchgate.net

Overview of Current Research Trajectories for this compound and Related Analogues

Academic research on this compound and its analogues has explored various potential applications. One notable area of investigation has been its potential effects on the central nervous system. For instance, a study reported the synthesis of a series of amide derivatives of benzylpiperazine, including analogues of befuraline (B1209503) and piberaline, and their evaluation as potential antidepressive agents. nih.gov

Furthermore, research into related benzylpiperazine derivatives has shown a broad spectrum of biological activities. For example, some benzylpiperazine derivatives have been investigated as σ1 receptor ligands with potential antinociceptive and anti-allodynic effects, suggesting their possible utility in pain management. nih.gov Other studies have focused on the design and synthesis of benzylpiperazine derivatives as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system, with potential therapeutic applications for their anti-nociceptive, anti-inflammatory, and antioxidant properties. unisi.it

The synthesis and biological evaluation of novel N-benzylpiperidine derivatives, structurally related to benzylpiperazines, have also been a focus, with some compounds showing promise as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) for potential application in Alzheimer's disease. nih.gov The synthesis of various derivatives often involves standard amide bond formation techniques, such as the reaction of an activated carboxylic acid with the piperazine nitrogen. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-benzylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c16-12(15-8-6-13-7-9-15)14-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTIOCICPPSYEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of N Benzylpiperazine 1 Carboxamide

Established Synthetic Routes for the N-benzylpiperazine-1-carboxamide Core Structure

The synthesis of the this compound scaffold relies on fundamental organic reactions that assemble the piperazine (B1678402) ring and attach the benzyl (B1604629) and carboxamide groups. Key strategies involve forming carbon-nitrogen bonds through condensation and amination, or constructing the heterocyclic piperazine core via cyclization reactions.

Condensation Reactions and Amination Strategies

A primary and straightforward method for constructing the N-benzylpiperazine portion of the target molecule is through direct N-alkylation of piperazine. This typically involves the reaction of piperazine with benzyl chloride. To favor monosubstitution and prevent the formation of the 1,4-dibenzylpiperazine (B181160) byproduct, a common approach uses piperazine dihydrochloride (B599025). orgsyn.org This method yields the 1-benzylpiperazine (B3395278) dihydrochloride, which can then be neutralized and isolated. orgsyn.org

The formation of the carboxamide group is often achieved through a condensation reaction. One established pathway involves activating a carboxylic acid derivative. For instance, a suitable acid can be activated with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an acyl imidazole (B134444) intermediate. This reactive intermediate is then treated with 1-benzylpiperazine to yield the final N-benzylpiperazine carboxamide derivative. nih.gov Alternatively, the direct reaction of 1-benzylpiperazine with acyl chlorides in the presence of a base like triethylamine (B128534) provides another robust route to the amide bond. nih.gov The synthesis of numerous amide derivatives of benzylpiperazine has been reported using such strategies. nih.gov

A general representation of this two-step approach is outlined below:

N-Alkylation: Piperazine + Benzyl Halide → 1-Benzylpiperazine

Amide Formation: 1-Benzylpiperazine + Activated Carboxylic Acid/Acyl Halide → this compound derivative

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product | Reference |

| Piperazine dihydrochloride monohydrate | Benzyl chloride | 65°C, then ethanol (B145695)/HCl | 1-Benzylpiperazine dihydrochloride | orgsyn.org |

| Activated Carboxylic Acid | 1-(4-methoxybenzyl)piperazine (B1330243) | 1,1'-Carbonyldiimidazole (CDI), DCM | 4-(4-Methoxybenzyl)piperazine derivative | nih.gov |

| Acyl Chloride | 1-(4-methoxybenzyl)piperazine | Triethylamine, THF, 0°C | 4-(4-Methoxybenzyl)piperazine derivative | nih.gov |

Palladium-Catalyzed Reactions in Piperazine Synthesis

Palladium-catalyzed reactions have become powerful tools for the synthesis of complex nitrogen-containing heterocycles, including the piperazine core. organic-chemistry.org While direct synthesis of this compound via these methods is specific, the construction of the core piperazine ring benefits significantly from palladium catalysis.

One notable method is the palladium-catalyzed Buchwald-Hartwig amination, which is frequently used to form N-arylpiperazines and can be adapted for related structures. mdpi.com This reaction couples an amine (like piperazine) with an aryl halide. Another advanced strategy involves a palladium-catalyzed cyclization that uses a propargyl unit and a diamine component to create highly substituted piperazines with excellent control over regiochemistry and stereochemistry. organic-chemistry.org

Furthermore, Wacker-type aerobic oxidative cyclization, enabled by a base-free Pd(DMSO)₂(TFA)₂ catalyst, provides a pathway to various six-membered nitrogen heterocycles, including piperazines, from alkene precursors. organic-chemistry.org These palladium-based methods offer modular and efficient routes to the piperazine scaffold, which can then be further functionalized to produce the target compound.

| Catalytic Method | Substrates | Catalyst/Reagents | Product Type | Reference |

| Buchwald-Hartwig Coupling | Piperazine, Aryl Halide | Palladium Catalyst, Ligand, Base | N-Arylpiperazine | mdpi.com |

| Modular Cyclization | Propargyl unit, Diamine | Palladium Catalyst | Substituted Piperazine | organic-chemistry.org |

| Wacker-type Cyclization | Alkenes with amine groups | Pd(DMSO)₂(TFA)₂ | Piperazine | organic-chemistry.org |

Heterocyclization and Reductive Cyclization Approaches

Heterocyclization strategies provide an alternative to building the piperazine ring from acyclic precursors. These methods involve the formation of two carbon-nitrogen bonds in a single cyclization step. A prominent example is the reaction of aryl amines with bis(2-chloroethyl)amine (B1207034) hydrochloride in a high-boiling solvent like diglyme (B29089) to generate N-arylpiperazines. researchgate.net

More recent advancements include the catalytic reductive cyclization of dioximes. nih.govnih.gov This approach utilizes primary amines and nitrosoalkenes as building blocks. The process involves a sequential double Michael addition to create a bis(oximinoalkyl)amine intermediate. This intermediate then undergoes a catalytic reductive cyclization, often using a Pd/C catalyst, where the oxime groups are reduced and cyclize to form the piperazine ring. nih.gov This method is particularly valuable as it allows for the construction of the piperazine ring from a primary amino group, offering a way to modify bioactive molecules. nih.gov The mechanism is proposed to proceed through the hydrogenolysis of N-O bonds to a diimine, followed by cyclization and subsequent reduction steps. nih.gov

Synthesis of this compound Analogues and Derivatives

The modification of the this compound structure is crucial for developing new compounds with tailored properties. Synthetic strategies focus on introducing various substituents to the benzyl group and diversifying the carboxamide moiety.

Strategies for Substituent Variation on the Benzyl Moiety

Varying the substituents on the benzyl ring allows for the fine-tuning of a molecule's properties. nih.gov A common strategy involves reacting a pre-formed piperazine intermediate with a range of substituted benzyl halides or related electrophiles.

For example, to synthesize analogues with different functional groups on the benzyl ring, one can start with a piperazine carboxamide core and introduce the desired benzyl group in the final step. In one reported synthesis, an amide intermediate, 5-phenyl-1-(piperazin-1-yl)pentan-1-one, was reacted with 4-(chloromethyl)benzyl alcohol in the presence of potassium carbonate and potassium iodide under microwave irradiation. nih.gov This reaction yielded the corresponding N-(4-hydroxymethyl)benzyl derivative in high yield. nih.gov This modular approach allows for the late-stage introduction of diverse benzyl groups.

The choice of substituent can range from simple alkyl and alkoxy groups to halogens and trifluoromethyl groups, with the polarity of the substituent influencing molecular topology. nih.gov

| Piperazine Intermediate | Substituted Benzyl Reagent | Reagents/Conditions | Product | Reference |

| 5-Phenyl-1-(piperazin-1-yl)pentan-1-one | 4-(chloromethyl)benzyl alcohol | K₂CO₃, KI, DCM, Microwave (150 W) | 1-(4-{[4-(Hydroxymethyl)phenyl]methyl}piperazin-1-yl)-5-phenylpentan-1-one | nih.gov |

| 1-Piperazinecarboxamide | Substituted Benzyl Halide | Base (e.g., K₂CO₃) | N-(substituted-benzyl)piperazine-1-carboxamide | researchgate.net |

Diversification of Carboxamide Substituents

Diversification of the group attached to the carbonyl of the piperazine ring is a key strategy for creating a library of analogues. This is typically achieved by coupling 1-benzylpiperazine or its substituted variants with a wide array of activated carboxylic acids or acyl chlorides. nih.govnih.gov

Two primary methods are employed for this diversification:

Activation of Carboxylic Acids: Carboxylic acids are activated in situ using coupling agents like 1,1'-carbonyldiimidazole (CDI). The resulting acyl imidazole is a reactive intermediate that readily undergoes nucleophilic attack by the piperazine nitrogen to form the amide bond. This method has been used to synthesize a series of amides in good yields. nih.gov

Use of Acyl Chlorides: Alternatively, the direct acylation of the piperazine nitrogen with a suitable acyl chloride in the presence of a base, such as triethylamine, is a common and efficient method. nih.gov

These approaches have been used to synthesize a large number of derivatives, including 44 distinct amide derivatives of benzylpiperazine for research purposes. nih.gov The choice of the acyl group can vary significantly, from simple aliphatic chains to complex aromatic and heterocyclic systems.

| Piperazine Reagent | Acylating Agent | Coupling Method/Reagents | Product Type | Reference |

| 1-(4-Methoxybenzyl)piperazine | Various Carboxylic Acids | 1,1'-Carbonyldiimidazole (CDI), DCM | N-Acyl-4-(4-methoxybenzyl)piperazine derivatives | nih.gov |

| 1-(4-Methoxybenzyl)piperazine | Various Acyl Chlorides | Triethylamine, THF | N-Acyl-4-(4-methoxybenzyl)piperazine derivatives | nih.gov |

| 1-Benzylpiperazine | Various Acyl Chlorides/Acids | Standard amide coupling | Diverse N-acyl-4-benzylpiperazines | nih.gov |

Advanced Reaction Conditions and Catalysis in Derivatization

The derivatization of this compound and related structures frequently involves the strategic use of catalysts and specific reaction conditions to promote efficient and selective transformations. Research into related benzylpiperazine derivatives highlights several effective approaches.

One common strategy involves the activation of carboxylic acids for subsequent amidation with the piperazine nitrogen. The use of 1,1'-carbonyldiimidazole (CDI) in dry dichloromethane (B109758) (DCM) is a well-established method for creating a highly reactive acyl imidazole intermediate. nih.govacs.org This intermediate then readily reacts with the piperazine moiety, often under an inert nitrogen atmosphere and at controlled temperatures, starting at 0 °C and gradually warming to room temperature. nih.govacs.org This method has proven effective in synthesizing a range of amide derivatives in good yields. nih.gov

Another approach utilizes coupling agents more directly. For instance, the reaction of 1-(4-methoxybenzyl)piperazine with various organic halides can be facilitated by a base catalyst such as triethylamine in dry tetrahydrofuran (B95107) (THF). acs.org Microwave irradiation has also emerged as a powerful tool to accelerate these reactions, significantly reducing reaction times and often improving yields. For example, the synthesis of a benzylpiperazine derivative was achieved in high yield by reacting an amide intermediate with 4-(chloromethyl)benzyl alcohol in the presence of potassium carbonate (K2CO3) and potassium iodide (KI) under microwave irradiation at 120 °C. nih.gov

These advanced methods underscore the importance of catalyst selection and reaction condition optimization in the synthesis of complex this compound derivatives, enabling the creation of diverse molecular libraries for further study.

Table 1: Selected Catalysts and Conditions for Benzylpiperazine Derivatization

| Catalyst/Reagent | Co-reagents/Solvent | Conditions | Purpose |

| 1,1'-Carbonyldiimidazole (CDI) | Dry Dichloromethane (DCM) | Room temperature, then 0 °C to room temperature | Activation of carboxylic acids for amidation. nih.govacs.org |

| Triethylamine | Dry Tetrahydrofuran (THF) | 0 °C to room temperature | Base catalyst for coupling with organic halides. acs.org |

| Potassium Carbonate (K2CO3), Potassium Iodide (KI) | Dichloromethane (DCM) | Microwave irradiation (150W, 120°C) | Facilitates reaction with chloromethylated compounds. nih.gov |

Purification and Isolation Techniques for Research Scale Production

The isolation and purification of this compound and its derivatives are critical steps to ensure the high purity required for analytical and biological studies. A variety of techniques are employed at the research scale, tailored to the specific properties of the target compound.

Crystallization is a fundamental technique for purifying solid compounds. For related benzylpiperazine compounds, crystallization from solvents like absolute ethanol is a common practice. orgsyn.org The process often involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly, promoting the formation of well-defined crystals while impurities remain in the mother liquor. Cooling in an ice bath can further enhance the yield of the crystalline product. orgsyn.org The resulting crystals are typically collected by suction filtration and washed with a small amount of cold solvent to remove any residual impurities. orgsyn.org

Liquid-liquid extraction is another cornerstone of purification, particularly for isolating the free base form of piperazine derivatives from aqueous reaction mixtures. After making the aqueous solution alkaline, typically with sodium hydroxide, the product can be extracted into an immiscible organic solvent such as chloroform. orgsyn.org Multiple extractions are often necessary to ensure a high recovery of the product. orgsyn.org The combined organic extracts are then dried over an anhydrous salt, like sodium sulfate, before the solvent is removed to yield the purified product. orgsyn.org

Chromatographic methods are indispensable for achieving high purity, especially when dealing with complex mixtures or when crystallization is not effective.

Thin-Layer Chromatography (TLC): TLC is frequently used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. researchgate.net

Flash Column Chromatography: This technique is widely used for the purification of crude reaction products. For example, a yellow crude oil containing a benzylpiperazine derivative was purified by flash column chromatography using a mixture of ethyl acetate (B1210297) and methanol (B129727) as the eluent to afford a white solid. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While primarily an analytical technique, GC-MS is crucial for confirming the identity and purity of the final product. nih.goveuropa.euresearchgate.net It can also be used to develop and validate quantitative analysis methods. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (LC-MS/MS), is a powerful tool for both purification and quantitative analysis, particularly for determining the concentration of these compounds in biological matrices. nih.govresearchgate.net

Solid-Phase Extraction (SPE): SPE is a valuable technique for sample cleanup and partial purification, especially for complex samples like biological fluids. Mixed-mode solid-phase extraction cartridges have been used effectively to extract and partially purify benzylpiperazine from hair samples before LC-MS/MS analysis. nih.gov

The choice and combination of these purification techniques are dictated by the physicochemical properties of the specific this compound derivative, including its polarity, solubility, and stability.

Table 2: Common Purification Techniques

| Technique | Principle | Application Example |

| Crystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Collection of crystalline product from ice-cold absolute ethanol. orgsyn.org |

| Liquid-Liquid Extraction | Partitioning of a compound between two immiscible liquid phases based on its solubility. | Extraction of the free base from an alkaline aqueous solution using chloroform. orgsyn.org |

| Flash Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through. | Purification of a crude oil using an ethyl acetate/methanol eluent system. nih.gov |

| Solid-Phase Extraction | Selective retention of the compound on a solid sorbent, followed by elution with a suitable solvent. | Partial purification from hair samples using mixed-mode cartridges. nih.gov |

Structural Elucidation and Conformational Analysis in Research Contexts

Advanced Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods are fundamental in confirming the chemical structure of N-benzylpiperazine-1-carboxamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution. For N-benzylpiperazine derivatives, ¹H and ¹³C NMR provide critical information about the chemical environment of each hydrogen and carbon atom, respectively. rsc.orgnih.gov

In the case of N-acylated piperazines, such as this compound, the rotation around the amide C-N bond is restricted due to its partial double bond character. rsc.orgnih.gov This restricted rotation can lead to the existence of different conformers (rotamers) in solution, which can be observed as separate signals in the NMR spectrum at room temperature. rsc.orgnih.gov Furthermore, the piperazine (B1678402) ring itself can exist in different chair conformations, and the interconversion between these chairs can also be slow enough to be detected by NMR. rsc.org Temperature-dependent ¹H NMR studies can be used to determine the energy barriers for both the amide bond rotation and the ring inversion by observing the coalescence of the signals as the temperature increases. rsc.orgnih.gov For some N-benzoylated piperazines, two distinct coalescence temperatures have been observed, corresponding to these two different conformational processes, with activation energy barriers calculated to be between 56 and 80 kJ mol⁻¹. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for N-benzylpiperazine Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzyl (B1604629) CH₂ | ~3.5 | ~63 |

| Piperazine CH₂ (adjacent to benzyl) | ~2.4 | ~53 |

| Piperazine CH₂ (adjacent to N-H) | ~2.8 | ~46 |

| Aromatic CH (ortho, meta, para) | ~7.2-7.4 | ~127-129 |

| Aromatic C (quaternary) | - | ~138 |

Note: These are approximate values and can vary based on the solvent and specific substitution on the carboxamide group.

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact molecular formula of a compound by measuring its mass with very high accuracy. For this compound, HRMS would confirm its elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique used for the analysis of N-benzylpiperazine and its derivatives. nih.govikm.org.mynih.gov The mass spectrum of the parent compound, N-benzylpiperazine (BZP), shows characteristic fragment ions. ikm.org.myeuropa.eu The most abundant ion (base peak) is typically observed at a mass-to-charge ratio (m/z) of 91, corresponding to the benzyl cation ([C₇H₇]⁺). ikm.org.myeuropa.eu Other significant fragments are often seen at m/z 134 and 176 (the molecular ion). ikm.org.myeuropa.eu These fragmentation patterns provide a fingerprint for the identification of the benzylpiperazine moiety.

Table 2: Characteristic Mass Spectrometry Fragments for N-benzylpiperazine

| m/z | Ion |

|---|---|

| 176 | [M]⁺ (Molecular Ion) |

| 134 | [M - C₃H₆N]⁺ |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

| 56 | [C₄H₈]⁺ |

Data derived from analysis of N-benzylpiperazine (BZP). europa.eu

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. auburn.edu In the FTIR spectrum of this compound, one would expect to see characteristic absorption bands. The region between 1250 cm⁻¹ and 600 cm⁻¹ is often referred to as the "fingerprint region" and contains complex vibrations that are unique to the molecule as a whole. auburn.edu

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H (Amide) | ~3300 | Stretching vibration |

| C-H (Aromatic) | ~3100-3000 | Stretching vibration |

| C-H (Aliphatic) | ~3000-2800 | Stretching vibration |

| C=O (Amide I) | ~1650 | Stretching vibration |

| N-H (Amide II) | ~1550 | Bending vibration |

Solid-State Structural Analysis for Polymorphism and Crystal Engineering

The arrangement of molecules in the solid state is investigated to understand polymorphism and to design new crystalline materials.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique allows for the validation of bond lengths, bond angles, and the absolute stereochemistry of chiral molecules. For derivatives of piperazine, X-ray diffraction studies can reveal the conformation of the piperazine ring (e.g., chair, boat) and the orientation of the substituents in the crystal lattice. researchgate.netmdpi.com For example, a study on (Z)-4-benzyl-N'-(4-chloro-2-oxoindolin-3-ylidene)-piperazine-1-carbothiohydrazide, a related compound, determined its crystal structure to be monoclinic with the space group Pa. researchgate.net

Conformational Dynamics and Stereochemical Investigations

The study of the different spatial arrangements (conformations) of this compound and their relative stabilities is crucial for a complete understanding of its properties. As mentioned in the NMR section, N-acylated piperazines exhibit conformational isomerism due to restricted rotation around the amide bond and piperazine ring inversion. rsc.orgnih.gov The presence of a bulky benzyl group and the carboxamide substituent influences the conformational preference of the piperazine ring. Computational modeling, in conjunction with experimental data from NMR, can provide insights into the energetics of these different conformations.

Theoretical and Experimental Approaches to Conformational Preferences

The conformational behavior of N-substituted piperazine-1-carboxamides is primarily governed by two key structural dynamics: the ring inversion of the piperazine core and the restricted rotation around the amide C-N bond. These phenomena lead to the existence of multiple, interconverting conformers in solution. The energy barriers associated with these processes can be investigated using a variety of experimental and theoretical methods.

Experimental Analysis: Dynamic NMR Spectroscopy and X-ray Crystallography

A powerful experimental technique for studying these dynamic processes in solution is temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net In this method, the NMR spectra of a compound are recorded at various temperatures. At low temperatures, the rate of conformational exchange is slow on the NMR timescale, and separate signals can be observed for each distinct conformer. As the temperature is increased, the rate of interconversion increases. At a specific temperature, known as the coalescence point (Tc), the separate signals for a given nucleus broaden and merge into a single peak. nih.gov From the coalescence temperature and the frequency difference between the signals at low temperature, it is possible to calculate the free energy of activation (ΔG‡) for the conformational exchange process. nih.govresearchgate.net

In the case of acyl-functionalized piperazines, two distinct dynamic processes can often be observed and quantified by NMR:

Amide Bond Rotation: The C-N bond of the carboxamide group has a significant partial double bond character, which restricts free rotation. This leads to the existence of cis and trans rotamers (or conformers). The energy barrier for this rotation is typically in a range that allows for its study by dynamic NMR. nih.gov

Piperazine Ring Inversion: The piperazine ring typically adopts a chair conformation. Like cyclohexane, it can undergo a ring-flip, interconverting between two chair forms. When the piperazine is unsymmetrically substituted, these two chair conformers are non-equivalent and can, in principle, be distinguished by NMR. nih.govresearchgate.net

A comprehensive study on a series of N-benzoylated piperazines, which are structurally analogous to this compound, utilized temperature-dependent 1H NMR to determine the activation energy barriers for both amide bond rotation and piperazine ring inversion. nih.govrsc.org The findings from this research provide a strong model for understanding the conformational dynamics of this compound. For many of these analogues, the energy barrier for the amide bond rotation was found to be higher than that for the ring inversion. nih.govresearchgate.net

The following table presents the activation barriers for these two processes for selected N-benzoylpiperazine derivatives, illustrating the typical energy ranges involved.

Table 1: Activation Energy Barriers (ΔG‡) for Conformational Processes in Selected N-Benzoylpiperazine Analogues.

| Compound (Substituent on Benzoyl Ring) | ΔG‡ (Amide Rotation) (kJ/mol) | ΔG‡ (Ring Inversion) (kJ/mol) | Reference |

|---|---|---|---|

| 4-Methoxy (Compound 3a) | 66.8 | 58.0 | nih.gov |

| 4-Methyl (Compound 3b) | 67.5 | 58.2 | nih.gov |

| Hydrogen (Compound 3d) | 68.1 | 58.2 | nih.gov |

| 4-Chloro (Compound 3f) | 68.3 | 58.3 | nih.gov |

| 4-Nitro (Compound 3i) | 70.3 | 59.1 | nih.gov |

Data sourced from a study on N-benzoylated piperazines, which serve as structural analogues for this compound. nih.gov

In addition to NMR, single-crystal X-ray crystallography provides definitive experimental data on the solid-state conformation of a molecule. nih.govwikipedia.org This technique can determine the precise bond lengths, bond angles, and dihedral angles, confirming the preferred conformation (e.g., chair conformation of the piperazine ring, trans or cis geometry of the amide bond) in the crystalline state. nih.govrsc.org For N-benzoylated piperazines, X-ray analysis has confirmed the chair conformation of the piperazine ring in the solid state. nih.gov

Theoretical Approaches: DFT Calculations

Alongside experimental methods, theoretical calculations, particularly Density Functional Theory (DFT), are employed to model the conformational space of molecules. scispace.com DFT calculations can be used to:

Determine the geometries of various possible conformers (e.g., different chair and boat forms of the piperazine ring, and rotamers of the amide group).

Calculate the relative energies of these conformers to predict which are most stable.

Compute the energy barriers for interconversion between conformers, which can then be compared with the activation energies (ΔG‡) determined experimentally by dynamic NMR. scispace.com

For related carboxamide compounds, DFT calculations have successfully predicted the relative stability of s-trans and s-cis conformers and calculated rotational barriers that are in good agreement with experimental NMR data. This combined experimental and theoretical approach provides a robust and detailed picture of the conformational preferences and dynamics of this compound and related molecules.

Computational Chemistry and Molecular Modeling Studies of N Benzylpiperazine 1 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other related characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are widely employed to optimize molecular geometries and predict a variety of properties, including vibrational frequencies, and to derive descriptors of chemical reactivity. nih.govresearchgate.net

In the study of molecules like N-benzylpiperazine-1-carboxamide, DFT at a level such as B3LYP with a 6-311G(d,p) basis set would be used to calculate the most stable three-dimensional conformation (optimized structure). nih.gov From this optimized structure, one can derive key electronic properties that govern the molecule's behavior. While specific DFT studies on this compound are not prevalent in published literature, the methodology is standard for analogous compounds. nih.govnih.gov These calculations provide insights into molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, crucial for understanding intermolecular interactions.

Table 1: Molecular Properties Calculable by DFT

| Property | Description | Relevance |

| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms. | Foundation for all other computational analyses. |

| Vibrational Frequencies | Theoretical prediction of infrared (IR) and Raman spectra. | Aids in experimental characterization and confirms the stability of the optimized structure. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular forces. |

| Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Helps in understanding reactivity and interaction patterns. |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital most willing to donate electrons in a reaction, while the LUMO is the most willing to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how a compound like this compound might function as a therapeutic agent, it is crucial to study its interactions with biological targets such as proteins and receptors. Molecular docking and dynamics simulations are the primary computational techniques used for this purpose.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or protein). This technique is essential for predicting the binding mode and estimating the binding affinity, which correlates with the ligand's potency.

Studies on related benzylpiperazine derivatives have successfully used molecular docking to explore their interactions with specific biological targets, such as sigma receptors (σ1R). acs.orgnih.gov For a series of novel benzylpiperazine derivatives, docking studies helped to rationalize their binding affinities by identifying key interactions within the receptor's binding pocket. acs.org A common pharmacophore model for sigma receptor ligands includes two hydrophobic regions and a central basic nitrogen atom, features that are present in the structure of this compound. nih.gov Docking simulations for this compound would involve placing it into the active site of a target protein (e.g., the σ1R crystal structure) and scoring the different poses to identify the most stable binding conformation and its key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Table 2: Sigma Receptor Binding Affinities for Representative Benzylpiperazine Derivatives

| Compound | Structure | σ1R Kᵢ (nM) | σ2R Kᵢ (nM) | σ1 Selectivity (Kᵢ σ2/Kᵢ σ1) |

| Haloperidol (Reference) | Reference Ligand | 2.9 | 4.3 | 1.5 |

| Compound 8 (Lead) | Lead Compound | 2.1 | 908 | 432 |

| Compound 15 | 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | 1418 | 886 |

| Compound 24 | 1-[4-(hydroxymethyl)benzyl]piperazine-1-carboxamide derivative | 3.5 | 1482 | 423 |

Data sourced from a study on novel benzylpiperazine derivatives as σ1 receptor ligands. acs.orgnih.gov

While standard docking often treats the receptor as a rigid structure, proteins are dynamic and can change their shape to accommodate a ligand. Molecular dynamics (MD) simulations are computational methods that model the movements of atoms and molecules over time, providing a more realistic view of the binding process. mdpi.com MD simulations can be used to refine docking poses, assess the stability of the ligand-receptor complex, and explore conformational changes in both the ligand and the protein upon binding, a phenomenon known as "induced fit". mdpi.comCurrent time information in Berlin, DE.

For this compound, an MD simulation would start with the best-docked pose. Over a simulation of hundreds of nanoseconds, the trajectory would reveal how the ligand settles into the binding pocket, the stability of its key interactions, and the flexibility of different parts of the molecule and receptor. mdpi.comnih.gov This provides a deeper understanding of the binding thermodynamics and kinetics that static docking cannot capture.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By developing a robust QSAR model, it becomes possible to predict the activity of novel, yet-to-be-synthesized compounds, which significantly accelerates the drug design process.

A QSAR study begins with a dataset of compounds with known activities, such as the benzylpiperazine derivatives in Table 2. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including its physicochemical, electronic, and topological properties. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.gov

While no specific QSAR model for this compound has been published, a model could be developed using a series of its analogs. Such a model would identify the key structural features—for example, the nature of the substitution on the benzyl (B1604629) ring or modifications to the carboxamide group—that enhance binding affinity or other desired properties. The resulting equation would serve as a guide for designing new derivatives with improved potency and selectivity. nih.gov

Development of Predictive Models for Biological Activity and Efficacy

Predictive models are crucial for estimating the biological activity and efficacy of new chemical entities, thereby prioritizing the synthesis and testing of the most promising candidates. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach.

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. The development of a QSAR model for this compound and its analogues would involve the following steps:

Data Set Selection: A dataset of N-benzylpiperazine derivatives with experimentally determined biological activities (e.g., binding affinity to a specific receptor, enzyme inhibition) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution in the molecule (e.g., dipole moment, partial charges).

Quantum-chemical descriptors: Calculated using quantum mechanics methods (e.g., HOMO/LUMO energies).

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forest) would be used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability.

A hypothetical QSAR model for a series of this compound derivatives might be represented by an equation like:

log(1/IC50) = 0.5 * XLogP - 0.2 * TPSA + 1.5 * HBD_Count + c

Where:

log(1/IC50) is the biological activity.

XLogP is a measure of lipophilicity.

TPSA is the topological polar surface area.

HBD_Count is the number of hydrogen bond donors.

c is a constant.

This model would suggest that increasing lipophilicity and the number of hydrogen bond donors, while decreasing the polar surface area, could lead to higher biological activity.

| Descriptor | Coefficient | Importance |

| XLogP | 0.5 | High |

| TPSA | -0.2 | Medium |

| HBD_Count | 1.5 | Very High |

Identification of Key Pharmacophoric Features for Structure-Activity Relationship (SAR)

Pharmacophore modeling is another powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity.

For this compound, a pharmacophore model would be developed by superimposing a set of active analogues and identifying the common features. These features typically include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the carboxamide group and the nitrogen atoms of the piperazine (B1678402) ring.

Hydrogen Bond Donors (HBD): The N-H group of the carboxamide.

Aromatic Rings (AR): The benzyl group.

Hydrophobic (HY) features: The benzyl group and the piperazine ring.

The identification of these key features provides a 3D map that can be used to design new molecules with improved activity. For example, a pharmacophore model might reveal that a specific distance between the aromatic ring and a hydrogen bond acceptor is crucial for activity.

| Pharmacophoric Feature | Location | Role |

| Aromatic Ring (AR) | Benzyl group | Interaction with aromatic residues in the binding pocket |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen | Formation of hydrogen bonds with the target |

| Hydrogen Bond Donor (HBD) | Carboxamide N-H | Formation of hydrogen bonds with the target |

| Hydrophobic (HY) | Piperazine ring | Hydrophobic interactions with the target |

Simulation of Spectroscopic Properties and Comparison with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), can be used to simulate the spectroscopic properties of molecules with high accuracy. These simulations are invaluable for confirming the structure of a newly synthesized compound and for interpreting experimental spectra.

For this compound, DFT calculations could be used to predict its:

Infrared (IR) spectrum: The simulation would provide the vibrational frequencies and intensities of the various functional groups in the molecule. For example, the characteristic stretching frequency of the C=O bond in the carboxamide group would be predicted.

Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C): The simulation would predict the chemical shifts of the different protons and carbon atoms in the molecule, which are highly sensitive to their chemical environment.

A comparison of the simulated spectra with the experimentally recorded spectra serves as a powerful validation of the computed structure. Any discrepancies between the simulated and experimental data can provide insights into conformational effects or solvent interactions.

| Spectroscopic Data | Simulated Value | Experimental Value |

| IR (C=O stretch) | ~1650 cm⁻¹ | ~1645 cm⁻¹ |

| ¹H NMR (benzyl CH₂) | ~4.5 ppm | ~4.4 ppm |

| ¹³C NMR (C=O) | ~170 ppm | ~168 ppm |

In Vitro Pharmacological and Mechanistic Research of N Benzylpiperazine 1 Carboxamide and Its Derivatives

Investigation of Receptor Binding Profiles in Cellular Systems

The interaction of N-benzylpiperazine-1-carboxamide derivatives with various receptor systems, particularly those central to neurotransmission, has been a subject of scientific inquiry. Research has focused on elucidating binding affinities and functional activities at dopamine (B1211576), serotonin (B10506), and other receptors.

Ligand Binding Assays for Specific Receptors (e.g., Dopamine, Serotonin Receptors)

Ligand binding assays are crucial for determining the affinity of a compound for a specific receptor. Studies on arylpiperazine derivatives bearing a terminal benzamide (B126) moiety, a structure related to this compound, have revealed specific binding characteristics. These compounds demonstrated a moderate affinity for dopamine D2 receptors, while concurrently showing a lack of significant affinity for serotonin (5-HT) receptors. nih.gov The parent compound, 1-benzylpiperazine (B3395278) (BZP), is known to interact with a wide array of serotonin receptors as a non-selective agonist and to affect dopamine transporters. wikipedia.org

Further investigations into N-phenylpiperazine benzamides, another class of related derivatives, have provided more granular detail on dopamine receptor subtype selectivity. These compounds have been shown to bind with high affinity to the D3 dopamine receptor, with substantial selectivity over the highly homologous D2 receptor subtype. nih.gov For instance, one such derivative, compound 6a (a 4-(thiophen-3-yl)benzamide (B12553508) N-phenylpiperazine analog), was found to bind to the human D3 receptor with a nanomolar affinity (Ki) and demonstrated approximately 500-fold greater selectivity for the D3 receptor over the D2 receptor. nih.gov Due to their structural similarity, these ligands are often screened for off-target binding at the 5-HT1A receptor, though many benzamide N-phenylpiperazine compounds tend to show low affinity for this site. nih.gov

In a separate line of research, newly synthesized benzylpiperazine derivatives were evaluated for their binding affinity at σ-receptors. ug.edu.ghresearchgate.net These studies identified compounds with high affinity for the σ1 receptor and significant selectivity over the σ2 receptor subtype. ug.edu.ghresearchgate.net Notably, the derivative 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (compound 15 ) exhibited a very high affinity for the σ1 receptor with a Ki value of 1.6 nM and an 886-fold selectivity over the σ2 receptor. ug.edu.ghresearchgate.net

| Derivative Class/Compound | Target Receptor | Binding Affinity (Ki) | Selectivity | Source |

|---|---|---|---|---|

| Arylpiperazines with terminal benzamide | Dopamine D2 | Moderate | - | nih.gov |

| Arylpiperazines with terminal benzamide | Serotonin (5-HT) | Lack of affinity | - | nih.gov |

| N-phenylpiperazine benzamide (Compound 6a) | Dopamine D3 | Nanomolar range | ~500-fold D3 vs. D2 | nih.gov |

| N-phenylpiperazine benzamide (Compound 6a) | Dopamine D2 | Lower affinity | ||

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (Compound 15) | Sigma-1 (σ1) | 1.6 nM | 886-fold σ1 vs. σ2 | ug.edu.ghresearchgate.net |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (Compound 15) | Sigma-2 (σ2) | 1418 nM |

Agonist and Antagonist Functional Characterization in Cellular Assays

Beyond simple binding, functional assays determine whether a compound activates (agonist) or blocks (antagonist) a receptor. The parent moiety, BZP, is known to act as an antagonist at the α2-adrenoceptor and has complex effects at serotonin receptors, including antagonist activity at the 5-HT2B receptor and agonist activity at the 5-HT2C receptor. wikipedia.orgeuropa.eu

Derivatives of this compound have been characterized as functional antagonists in cellular assays. For example, the derivative 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazin-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12) was identified as a potent antagonist of α1D- and α1A-adrenoceptors. sci-hub.st In cellular proliferation assays, it was shown to inhibit the growth-promoting effects of the natural agonist norepinephrine (B1679862) in benign prostatic hyperplasia (BPH-1) cells. sci-hub.st

Similarly, the functional activity of σ1 receptor ligands is often assessed to determine their agonist or antagonist properties. While reliable in vitro functional assays for σ-receptors can be challenging, the antagonist nature of high-affinity benzylpiperazine derivatives like compound 15 was inferred from their effects in preclinical models of nociception, where σ1R antagonists are known to ameliorate pain responses. ug.edu.ghresearchgate.net

Enzyme Inhibition and Activation Studies

The inhibitory effects of this compound and its derivatives on various enzymes have been explored, revealing potential applications in different therapeutic areas.

Evaluation of α-Amylase Inhibition

α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While computational studies have suggested that some benzylpiperazine derivatives could be potential α-amylase inhibitors, specific experimental data on the inhibitory activity of this compound itself is limited in the available literature. researchgate.net However, research into related structures, such as benzodioxole carboxamide derivatives, has shown significant inhibitory effects on α-amylase, with some compounds demonstrating IC50 values as low as 2.57 µg/mL. This suggests that the broader class of compounds holds potential for this enzymatic inhibition.

Histone Deacetylase (HDAC) Inhibition Profiles, particularly HDAC6

Histone deacetylases (HDACs) are important epigenetic regulators and targets for cancer therapy. A hybrid strategy combining known HDAC inhibitors with brain-penetrant molecules led to the development of benzylpiperazine derivatives as potent and selective HDAC6 inhibitors. The benzylpiperazine moiety was specifically introduced to improve brain penetration. In this series, certain derivatives displayed nanomolar inhibitory activity (IC50) against the HDAC6 isoform.

Another study focused on 1-benzhydryl-piperazine derivatives, which are structurally related to benzylpiperazines. unirioja.es These compounds also showed potent and selective inhibition of HDAC6. The phenyl-hydroxamic acid derivative within this series, compound 9b , was found to be the most potent, with an IC50 of 0.031 μM for HDAC6 and high selectivity over other HDAC isoforms like HDAC1, HDAC3, and HDAC8. unirioja.es

| Compound/Derivative | Target Enzyme | Inhibitory Concentration (IC50) | Source |

|---|---|---|---|

| Benzylpiperazine derivatives | HDAC6 | Nanomolar range | |

| 1-benzhydryl piperazine (B1678402) derivative (Compound 9b) | HDAC6 | 0.031 µM | unirioja.es |

Antitubercular Enzyme Inhibition Mechanisms

The search for novel antitubercular agents has led to the investigation of benzylpiperazine derivatives. sci-hub.stresearchgate.net Various studies have synthesized and evaluated these compounds against Mycobacterium tuberculosis. While the precise enzyme target is not always elucidated, some research points towards the inhibition of crucial mycobacterial enzymes like thymidylate kinase (MtbTMPK) or InhA. researchgate.netresearchgate.net

One study synthesized a series of Mannich bases of chlorokojic acid containing phenyl and benzylpiperazine moieties. tandfonline.com These compounds exhibited promising in vitro activity against M. tuberculosis and M. avium. The derivative compound 3 , which carries a 4-methylphenyl piperazine structure, was the most effective against M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL. tandfonline.com Another derivative, compound 18 , showed even higher activity against M. avium with an MIC of 4 µg/mL. tandfonline.com A separate thesis detailed the synthesis of this compound and its analogues specifically for evaluation as potential antimicrobial agents, including against mycobacteria. ug.edu.gh

| Derivative | Mycobacterial Strain | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|---|

| Compound 3 (4-methylphenyl piperazine derivative) | M. tuberculosis | 8 µg/mL | tandfonline.com |

| Compound 18 (carboxyphenyl piperazine derivative) | M. avium | 4 µg/mL | tandfonline.com |

| Benzopyran derivative (SM2) | M. tuberculosis | 4 µg/mL | researchgate.net |

| Benzopyran derivative (SM8) | M. tuberculosis | 6 µg/mL | researchgate.net |

Tyrosinase Inhibition Studies

This compound and its derivatives have been the subject of research as potential tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. nih.govmdpi.com The inhibitory activity of these compounds is often evaluated against mushroom tyrosinase, a common model in such studies.

A series of N-benzylbenzamide derivatives featuring hydroxyl groups were synthesized and evaluated for their ability to inhibit the oxidation of L-DOPA by mushroom tyrosinase. nih.gov One compound in this series demonstrated potent inhibition with an IC₅₀ value of 2.2µM. nih.gov Further studies on benzoyl and cinnamoyl piperazine/piperidine (B6355638) amides have also been conducted to investigate their tyrosinase inhibitory potential. acs.orgnih.gov For instance, one potent derivative, compound 5b in a specific study, exhibited a pIC₅₀ of 4.99 in the monophenolase assay. acs.org

The structural features of these molecules play a crucial role in their inhibitory activity. For example, research has indicated that the presence and position of hydroxyl groups on the benzamide ring significantly influence potency. nih.govnih.gov Molecular docking studies have been employed to understand the interactions between these inhibitors and the tyrosinase enzyme at a molecular level. acs.org These studies suggest that the protonated amino group of benzylpiperazine amides might engage in unfavorable interactions with the enzyme, potentially reducing their potency compared to benzylpiperidine analogues. acs.orgnih.gov

Interactive Table: Tyrosinase Inhibition Data for Selected this compound Derivatives and Related Compounds.

| Compound | Type | Target Enzyme | IC₅₀ / pIC₅₀ | Reference |

|---|---|---|---|---|

| Compound 15 | N-Benzylbenzamide derivative | Mushroom Tyrosinase | IC₅₀: 2.2µM | nih.gov |

| Compound 5b | Benzoyl piperidine amide | Mushroom Tyrosinase (monophenolase) | pIC₅₀: 4.99 | acs.org |

| Compound 3a | Cinnamoyl piperazine amide | Mushroom Tyrosinase (diphenolase) | pIC₅₀: 4.18 | acs.org |

| 1e | 1-Benzyl-4-(4-chlorobenzoyl)piperazine | Not specified | Not specified | acs.orgnih.gov |

Cellular Pathway Modulation in Research Models

Induction of Apoptosis in Cancer Cell Lines (e.g., under glucose starvation conditions)

Research has explored the ability of N-benzylpiperazine (BZP) and its derivatives to induce apoptosis, or programmed cell death, in cancer cell lines. One area of focus has been the impact of these compounds under conditions of glucose starvation, a state that can render some cancer cells more vulnerable. nih.govnih.gov

Studies have shown that glucose deprivation can lead to cell death in certain cancer cell lines by disrupting cellular redox homeostasis. nih.govnih.gov In human cancer LN-18 cells, BZP has been shown to induce apoptosis through a mitochondrial-mediated pathway. This is evidenced by the activation of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic cascade, respectively. nih.gov The activation of caspase-3 by BZP in these cells suggests the initiation of programmed cell death. nih.gov

The mechanism often involves the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function. nih.govembopress.org For some cancer cells, sensitivity to glucose deprivation is linked to high expression of the cystine transporter SLC7A11. nih.gov While providing antioxidant capacity under normal conditions, under glucose starvation, this high uptake can become a liability, leading to NADPH depletion and increased ROS, ultimately triggering cell death. nih.gov

Mitochondrial Membrane Potential and Cellular Bioenergetics Studies

The mitochondrion is a key organelle in cellular bioenergetics and a central player in apoptosis. mdpi.commdpi.com N-benzylpiperazine has been shown to significantly impact mitochondrial function in research models. In LN-18 human cancer cells, BZP treatment led to an increase in mitochondrial membrane potential (Δψm) at the highest concentration tested. nih.gov This alteration in Δψm can be a consequence of disruptions in the electron transport chain. nih.gov

Furthermore, BZP was found to decrease ATP levels and increase the production of reactive oxygen species (ROS) in these cells. nih.gov This disruption of mitochondrial function and energy metabolism can lead to oxidative stress and contribute to the induction of apoptosis. nih.gov The observed changes suggest that BZP's toxicity at the cellular level is linked to mitochondrial dysfunction, which can have significant implications for cells with high numbers of mitochondria, such as neuronal cells. nih.gov

Neurotransmitter Release and Reuptake Modulation in Cellular Systems

N-benzylpiperazine (BZP) is known to interact with neurotransmitter systems in the brain. In vitro and in vivo animal studies have indicated that BZP can stimulate the release and inhibit the reuptake of key monoamine neurotransmitters, including dopamine (DA), serotonin (5-HT), and norepinephrine (NA). nih.gov This modulation of neurotransmitter levels in the synaptic cleft is a primary mechanism behind its psychoactive effects. researchgate.net

The action of BZP on the serotonin reuptake transporter is similar to that of amphetamine, leading to increased extracellular serotonin concentrations. wikipedia.org Its effect on dopamine and norepinephrine reuptake transporters is comparatively less potent. wikipedia.org Research on related 4-benzylpiperidine (B145979) carboxamides has further elucidated the structural requirements for inhibiting monoamine reuptake transporters. biomolther.orgnih.gov These studies have shown that specific substitutions on the aromatic ring and the length of the linker region can determine the potency and selectivity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). biomolther.org For instance, compounds with a two-carbon linker showed higher potency for DAT inhibition than those with a three-carbon linker. biomolther.org

Neuroprotective Activities in Cellular and in vivo (non-human) Models

While some studies have focused on the neurotoxic potential of BZP, other research has investigated the potential neuroprotective effects of related compounds. For example, a study on thiazole-carboxamide derivatives explored their ability to modulate AMPA receptors, which are involved in excitatory neurotransmission. mdpi.com Overactivation of these receptors can lead to excitotoxicity, a process implicated in various neurological disorders. The study found that certain thiazole-carboxamide derivatives acted as negative allosteric modulators of AMPA receptors, enhancing their deactivation rates. mdpi.com This modulation of receptor kinetics suggests a potential neuroprotective mechanism by reducing excessive excitatory signaling. mdpi.com

In a different line of research, certain benzylpiperazine derivatives have been developed as sigma-1 (σ₁) receptor antagonists. acs.org These antagonists have shown antinociceptive and anti-allodynic effects in in vivo models of inflammatory and neuropathic pain, without causing significant motor impairment. acs.org These findings suggest that targeting the σ₁ receptor with benzylpiperazine-based compounds could be a strategy for developing therapeutics for chronic pain.

Structure-Activity Relationship (SAR) Derivations from In Vitro Data

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, SAR analyses have been conducted across various biological targets.

Tyrosinase Inhibition: In the context of tyrosinase inhibition, SAR studies have revealed key structural features for activity. The presence and positioning of hydroxyl groups on the N-benzylbenzamide scaffold are critical. nih.govnih.gov For instance, a 2,4-dihydroxylation pattern on the benzamide ring often leads to potent inhibition. nih.gov Furthermore, comparing benzylpiperazine to benzylpiperidine amides, it has been observed that the basic nitrogen in the piperazine ring can negatively impact potency, suggesting that the less basic piperidine core may be more favorable for tyrosinase inhibition. nih.gov

Neurotransmitter Transporter Inhibition: For the inhibition of monoamine reuptake transporters, SAR studies on 4-benzylpiperidine carboxamides have identified that the linker length between the piperidine and the carboxamide moiety, as well as substituents on the benzyl (B1604629) group, are determinant factors for selectivity towards SERT, NET, and DAT. biomolther.org For example, biphenyl (B1667301) and diphenyl groups on the aromatic ring were found to be important for selectivity towards SERT and DAT, respectively. biomolther.org

Anticancer and Neuroprotective Activities: SAR studies have also been applied to derivatives with anticancer and neuroprotective potential. For σ₁ receptor antagonists based on a benzylpiperazine scaffold, modifications to the amide portion of the molecule have been shown to significantly affect affinity and selectivity for the σ₁ receptor over the σ₂ receptor. acs.org

Interactive Table: Summary of Key SAR Findings.

| Activity | Core Scaffold | Key Structural Features Influencing Activity | Reference |

|---|---|---|---|

| Tyrosinase Inhibition | N-Benzylbenzamide | - Number and position of hydroxyl groups on the benzamide ring. - 2,4-dihydroxylation pattern is favorable. | nih.govnih.gov |

| Tyrosinase Inhibition | Benzoyl/Cinnamoyl Piperazine/Piperidine Amides | - Piperidine core generally more potent than piperazine core. - Basic nitrogen in piperazine may have unfavorable interactions. | nih.gov |

| Monoamine Reuptake Inhibition | 4-Benzylpiperidine Carboxamides | - Linker length between piperidine and carboxamide. - Substituents on the benzyl group (e.g., biphenyl for SERT, diphenyl for DAT). | biomolther.org |

Elucidation of Key Structural Motifs for Potency and Selectivity

The potency and selectivity of this compound derivatives are profoundly influenced by their core structural architecture. Research across different biological targets has identified several crucial motifs that are fundamental to their activity.

A primary example is the inhibition of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoids. For a series of 90 irreversible FAAH inhibitors, the piperazine-carboxamide scaffold was identified as the essential structural foundation. mdpi.comnih.govresearchgate.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have confirmed the importance of this core in orienting the molecule within the enzyme's active site. mdpi.comnih.gov

Similarly, in the context of endocannabinoid hydrolase inhibitors, the six-membered piperidine or piperazine ring is a stringent requirement for inhibitory activity against Monoacylglycerol Lipase (B570770) (MAGL) and FAAH. nih.gov Studies have shown that modifications to this ring can lead to a complete loss of potency, highlighting its role as a critical anchor for the molecule. nih.gov The nature of this central ring also dictates potency for other enzymes; for instance, in a series of tyrosinase inhibitors, benzylpiperidine amides were found to be significantly more potent than their benzylpiperazine counterparts. This suggests that the basicity of the second nitrogen atom in the piperazine ring may lead to unfavorable interactions with the enzyme. nih.gov

For ligands targeting the sigma-1 (σ1) receptor, a well-defined pharmacophore model governs binding affinity. This model includes two distal hydrophobic regions and a central, positively ionizable nitrogen atom, a feature inherent to the benzylpiperazine structure. nih.govacs.org An optimal arrangement for high affinity and selectivity over the σ2 receptor was achieved by combining a hydrophobic cyclohexyl or phenyl group (as a primary hydrophobic domain) with a 4-methoxybenzylpiperazinyl moiety (as a secondary hydrophobic domain), connected by a three-carbon linker. nih.govacs.org

The linker connecting the core piperazine ring to other functional groups is another key determinant of activity. In the development of novel cholinesterase inhibitors, the metabolic stability and potency were improved by replacing an ester linker in a lead compound with a more robust amide linker, forming the N-benzylpiperidine carboxamide structure. nih.gov

Table 1: Key Structural Motifs and Their Influence on Biological Targets

| Target Enzyme/Receptor | Crucial Structural Motif | Role in Potency/Selectivity | Source(s) |

|---|---|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | Piperazine-carboxamide scaffold | Essential for irreversible inhibition; orients molecule in active site. | mdpi.comnih.govresearchgate.net |

| Monoacylglycerol Lipase (MAGL) / FAAH | Piperidine/Piperazine ring | Strict requirement for inhibitory activity; modifications ablate potency. | nih.gov |

| Tyrosinase | Piperidine ring (vs. Piperazine) | Increased potency; lower basicity avoids unfavorable interactions. | nih.gov |

| Sigma-1 (σ1) Receptor | Two hydrophobic domains + central nitrogen + three-carbon linker | Optimal combination for high affinity and selectivity. | nih.govacs.org |

| Acetylcholinesterase (AChE) | Amide linker (vs. Ester) | Provides greater metabolic stability and maintains potency. | nih.gov |

Impact of Substituent Effects on Biological Activity Profiles

In the realm of endocannabinoid system modulators, substituent effects are critical for achieving selectivity. The piperazine carbamate (B1207046) scaffold can be tuned to act as a selective MAGL inhibitor or a dual MAGL/FAAH inhibitor by attaching an appropriately substituted bisarylcarbinol or aryloxybenzyl group, respectively. nih.gov For a series of reversible benzylpiperidine-based MAGL inhibitors, the introduction of a fluorine atom at the para-position of a phenolic ring was found to be highly advantageous for inhibitory potency. unisi.it

For σ1 receptor ligands, substitutions on the benzyl portion of the benzylpiperazine moiety, which acts as a secondary hydrophobic domain, significantly influence binding. The introduction of a substituent at the para-position of this benzyl ring was shown to improve both affinity and selectivity for the σ1 receptor. nih.govacs.org Specifically, a 4-methoxy group on the benzyl ring was part of a highly potent and selective derivative. nih.gov

The development of cholinesterase inhibitors has also heavily relied on exploring substituent effects. In one study of coumarin-piperazine derivatives, a fluorine atom placed at the C-4 position of the phenyl ring on the piperazine core yielded the highest affinity for acetylcholinesterase (AChE). nih.gov Any change in the position of this substituent or its replacement with other groups resulted in diminished activity. nih.gov In another series of N-benzylpiperidine carboxamides, exchanging an indanone moiety from a lead compound with various other aryl and aromatic heterocyclic groups led to the discovery of highly potent inhibitors. Notably, a derivative bearing a 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide structure exhibited an IC₅₀ value of 0.41 µM against AChE. nih.gov

Table 2: Influence of Substituents on the Biological Activity of this compound Derivatives

| Compound Series | Target | Substituent Modification | Impact on Activity | Source(s) |

|---|---|---|---|---|

| Piperazine Carbamates | MAGL / FAAH | Attachment of substituted bisarylcarbinol vs. aryloxybenzyl moiety | Tunes selectivity for MAGL-only or dual MAGL/FAAH inhibition | nih.gov |

| Benzylpiperidine Derivatives | MAGL | Fluorine at para-position of phenolic ring | Beneficial for inhibitory potency | unisi.it |

| Benzylpiperazine Derivatives | σ1 Receptor | Methoxy group at para-position of benzyl ring | Improved affinity and selectivity | nih.govacs.org |

| Coumarin-piperazine Derivatives | Acetylcholinesterase (AChE) | Fluorine at C-4 of the phenylpiperazine ring | Highest affinity for AChE | nih.gov |

| N-benzylpiperidine Carboxamides | Acetylcholinesterase (AChE) | 5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl group | High potency (IC₅₀ = 0.41 µM) | nih.gov |

Based on a comprehensive search for scientific literature, there is no available research data regarding the metabolic research and biotransformation pathways of the specific chemical compound “this compound.” The search results did not yield any studies on its in vitro metabolism, Phase I or Phase II metabolites, involvement of Cytochrome P450 enzymes, or its metabolic stability.

It is possible that the requested compound name is a misnomer for a more widely studied, structurally similar compound, N-benzylpiperazine (BZP) . BZP is a well-documented psychoactive substance, and extensive research exists on its metabolism, which aligns with the topics outlined in the request. However, as per the strict instructions to focus solely on "this compound," information pertaining to BZP or any other compound cannot be provided.

Due to the absence of specific scientific data for "this compound," it is not possible to generate the requested article while adhering to the instructions for accuracy and strict adherence to the subject matter.

Analytical Method Development for Research Applications of N Benzylpiperazine 1 Carboxamide

Chromatographic Techniques for Separation and Quantification in Research

Chromatography stands as a cornerstone of analytical chemistry, offering powerful means to separate complex mixtures into their individual components. For N-benzylpiperazine-1-carboxamide and related compounds, both liquid and gas chromatography have been extensively utilized.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable for the analysis of non-volatile or thermally labile compounds like this compound. These techniques separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

In a study focused on the simultaneous determination of N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), an HPLC method with fluorescence detection was developed. researchgate.net The compounds were derivatized to enhance their detection, allowing for a separation within 13 minutes without interference from plasma components. researchgate.net This method demonstrated high sensitivity, with lower detection limits of 0.9 ng/mL for BZP. researchgate.net The precision of this method was confirmed with intra- and inter-day variations being less than 4.8% and 9.1%, respectively. researchgate.net

Another research effort detailed a multi-analyte screening method using LC-MS/MS for the detection of various drugs of abuse in hair samples, which included BZP. nih.gov This method showcased a linear range of 0.085 to 8.65 ng/mg with a high correlation coefficient (r² ≥ 0.99). nih.gov The extraction efficiencies for BZP were found to be 78% and 91% at different concentrations, with good precision. nih.gov

A separate study employed liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) for the confirmation and quantification of BZP and TFMPP in urine samples, highlighting the versatility of liquid chromatography when coupled with mass spectrometry. nih.gov

The development of molecularly imprinted polymers (MIPs) for the selective extraction of BZP also relies on HPLC for the analysis of binding and selectivity. mdpi.com These MIPs, designed for use as recognition elements, can be integrated with analytical procedures like chromatographic methods, preferably with mass spectrometry detection, for the differentiation of bound analytes. mdpi.com

Table 1: HPLC and UHPLC Methods for N-benzylpiperazine Analysis

| Technique | Matrix | Detection Method | Key Findings | Citation |

|---|---|---|---|---|

| HPLC | Rat Plasma | Fluorescence | Simultaneous determination of BZP and TFMPP with a detection limit of 0.9 ng/mL for BZP. | researchgate.net |

| LC-MS/MS | Hair | Triple Quadrupole MS | Linear range of 0.085 to 8.65 ng/mg for BZP with high precision and extraction efficiency. | nih.gov |

| LC-ESI-MS | Urine | Electrospray Ionization MS | Confirmed and quantified BZP and TFMPP in urine specimens. | nih.gov |

| HPLC | - | - | Used to analyze the binding and selectivity of molecularly imprinted polymers for BZP. | mdpi.com |

Gas Chromatography (GC) with Various Detectors (e.g., FID, MS)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. When coupled with detectors like the Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, it becomes a versatile tool in analytical research.

A GC-FID method was developed for the simultaneous quantification of BZP and TFMPP. ikm.org.my This method demonstrated linearity over a concentration range of 0.1 mg/mL to 1.0 mg/mL for both compounds, with a correlation coefficient (r²) greater than 0.999. ikm.org.my The precision of the method was high, with relative standard deviations of 1.36% for BZP, and the accuracy was confirmed by a standard addition method yielding a recovery of 98.5% for BZP. ikm.org.my

GC-MS is widely used for the qualitative analysis and structural confirmation of BZP and its metabolites. One study detailed a systematic toxicological analysis procedure using full-scan GC-MS after extraction and derivatization to detect the parent compound and its metabolites in urine. nih.gov The mass spectrum of underivatized BZP showed characteristic ions at m/z 91 (base peak), 134, and 176. ikm.org.myeuropa.eu Another study presented a GC-MS method for the analysis of BZP in human plasma without the need for derivatization, achieving a limit of detection of 24.8 ng/mL. researchgate.net

Furthermore, research on disubstituted piperazine (B1678402) analogues has utilized GC-MS to differentiate between regioisomers based on their elution order and characteristic mass spectral fragment ions. researchgate.net This highlights the capability of GC-MS to distinguish closely related chemical structures.

Table 2: GC-based Methods for N-benzylpiperazine Analysis

| Technique | Detector | Matrix | Key Findings | Citation |

|---|---|---|---|---|

| GC | FID | - | Simultaneous quantification of BZP and TFMPP with linearity from 0.1-1.0 mg/mL and high precision (RSD 1.36% for BZP). | ikm.org.my |

| GC-MS | MS | Urine | Detection of parent BZP and its metabolites. Characteristic ions for underivatized BZP at m/z 91, 134, 176. | ikm.org.mynih.goveuropa.eu |

| GC-MS | MS | Human Plasma | Derivatization-free method with a limit of detection of 24.8 ng/mL. | researchgate.net |

| GC-MS | MS | - | Differentiation of regioisomeric disubstituted piperazine analogues. | researchgate.net |

Mass Spectrometry for Trace Analysis and Metabolite Identification in Research

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and specific, making it ideal for trace analysis and the identification of unknown compounds, such as metabolites.